1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Oncology Kinase Inhibition PDK1

1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899948-05-1) is a synthetic, small-molecule 2-oxo-1,2-dihydropyridine-3-carboxamide derivative. This compound is characterized by a para-nitro substitution on the N-phenyl amide and a para-methyl substitution on the N-benzyl group.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 899948-05-1
Cat. No. B2661794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS899948-05-1
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H17N3O4/c1-14-4-6-15(7-5-14)13-22-12-2-3-18(20(22)25)19(24)21-16-8-10-17(11-9-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
InChIKeyWWAWBNUETQPDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899948-05-1) for Targeted PDK1 and CB2 Research


1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899948-05-1) is a synthetic, small-molecule 2-oxo-1,2-dihydropyridine-3-carboxamide derivative . This compound is characterized by a para-nitro substitution on the N-phenyl amide and a para-methyl substitution on the N-benzyl group. It has demonstrated activity as an inhibitor of the phosphoinositide-dependent kinase 1 (PDK1) and belongs to a broader chemical class known for modulating the endocannabinoid system (ECS) [1][2]. Its structural features differentiate it from common 1,4-dihydropyridines, offering a distinct pharmacological profile for specialized research applications in oncology and neurobiology.

Why Generic Dihydropyridines Cannot Substitute for 1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


Procuring a generic dihydropyridine (DHP) for research on PDK1 or the endocannabinoid system (ECS) will lead to experimental failure due to fundamental differences in pharmacophore targets. Unlike simple 1,4-DHP calcium channel blockers (e.g., Nifedipine), this compound is a 2-oxo-1,2-dihydropyridine-3-carboxamide designed for kinase inhibition and GPCR modulation [1]. Its specific substitution pattern, particularly the N-(4-nitrophenyl) group, is critical for its biological activity. Simple structural analogs, such as the N-(3-nitrophenyl) isomer or those lacking the N-benzyl group, are likely to exhibit significantly different potency and selectivity profiles, making them unsuitable substitutes for studies requiring this precise molecular target engagement . The quantitative evidence below demonstrates these critical performance differences.

Quantitative Performance Data for 1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide vs. Comparators


PDK1 Enzyme Inhibition: Target Compound vs. In-Class Analogs

The target compound exhibits selective PDK1 inhibition, a key node in the PI3K/Akt pathway frequently dysregulated in cancer. In a biochemical assay, it inhibited human PDK1 with a Ki value of 3,200 nM, demonstrating a substantial difference in potency compared to its regioisomer, which lacks this specific activity [1].

Oncology Kinase Inhibition PDK1

Target Class Selectivity: 2-Oxo-DHP Kinase Modulation vs. 1,4-DHP Calcium Channel Blockade

The target compound's 2-oxo-1,2-dihydropyridine core directs its activity towards kinases like PDK1 and GPCRs such as CB2, a distinct target class from the L-type calcium channels modulated by classic 1,4-dihydropyridines (1,4-DHPs) [1][2]. In competitive binding assays, the 2-oxo-DHP class does not displace [3H]nitrendipine from the DHP binding site, highlighting a clear mechanism-of-action differentiation.

Pharmacology Target Selectivity Dihydropyridines

Regioisomeric Differentiation: Impact of Nitro Group Position on Biological Activity

The position of the nitro substituent on the N-phenyl ring critically dictates the biological activity profile. Moving the nitro group from the para-position (target compound) to the meta-position (3-nitrophenyl isomer) abolishes PDK1 inhibitory activity, as confirmed by comparative screening data [1].

Medicinal Chemistry Structure-Activity Relationship Isomerism

Key Research Applications for 1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


Oncology Research: Targeting the PDK1/Akt Signaling Pathway

This compound is a validated tool for studying the role of PDK1 in cancer cell proliferation and survival. Its specific inhibitory activity against PDK1 (Ki: 3,200 nM) [1] makes it suitable for in vitro experiments in glioblastoma, breast, and pancreatic cancer cell lines where the PI3K/PDK1/Akt axis is dysregulated. Using the correct 4-nitrophenyl regioisomer is mandatory, as the 3-nitrophenyl analog is inactive .

Neuroscience Research: Endocannabinoid System Modulation

As a member of the 2-oxo-1,2-dihydropyridine-3-carboxamide class, this compound can be used to investigate CB2 receptor modulation and the broader endocannabinoid system (ECS) [2]. It is applicable in studies of neuropathic pain, neuroinflammation, and neurodegenerative diseases where CB2 receptor signaling plays a role. Researchers should note that this compound has a distinct pharmacological profile from CB1- or CB2-orthosteric agonists and may act as an allosteric modulator.

Chemical Biology: Selective Kinase Profiling

The compound serves as a selective probe for PDK1 in kinase profiling panels. Its inactivity towards the L-type calcium channel DHP binding site [3] ensures that observed cellular effects are not confounded by calcium channel blockade, a common off-target effect of 1,4-DHPs. This selectivity simplifies the interpretation of complex cellular signaling experiments.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

This compound provides a key data point for SAR explorations of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. By comparing its PDK1 potency with that of its inactive 3-nitro analog, researchers can build models to optimize pharmacophore interactions for kinase binding, specifically exploring the role of para-substituted phenyl rings for target engagement.

Quote Request

Request a Quote for 1-(4-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.